REACTION_CXSMILES
|
O[CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:12][CH3:13])[C:9]=2[OH:11])[C:4](=O)[O:3]1.[NH2:15][NH2:16]>C(O)C>[OH:11][C:9]1[C:8]([O:12][CH3:13])=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:2]=[N:15][NH:16][C:4]2=[O:3]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture was heated to clarity and after 5 minutes a precipitate
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
ADDITION
|
Details
|
treated with 1N HCl
|
Type
|
CONCENTRATION
|
Details
|
The mother liquors were concentrated more times
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C=NNC(C2=CC=C1OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.65 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |